Home > Products > Screening Compounds P41903 > Gefitinib Impurity 13
Gefitinib Impurity 13 - 1502829-45-9

Gefitinib Impurity 13

Catalog Number: EVT-1717185
CAS Number: 1502829-45-9
Molecular Formula: C29H37ClFN5O4
Molecular Weight: 574.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gefitinib Impurity 13 is a known impurity arising during the synthesis of Gefitinib, a tyrosine kinase inhibitor drug used in the treatment of certain types of lung cancer. [ [], [] ] It is classified as an organic impurity and serves as a critical quality control reference standard in the pharmaceutical industry. [ [], [] ] By monitoring and controlling the levels of Gefitinib Impurity 13 during drug manufacturing, researchers and manufacturers can ensure the quality, safety, and efficacy of Gefitinib. [ [], [] ]

N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

Compound Description: This compound is a known impurity of gefitinib. [] A method for its preparation is described using 2-amino-4-methoxy-5-(3-morpholino-propoxy)benzonitrile and 3-fluoro-4-chloroaniline as starting materials in an acetic acid solvent. []

3-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinylpropyl)quinazolin-4(3H)-one

Compound Description: This compound is identified as a new impurity of gefitinib. [] It is generated during the synthesis of gefitinib, specifically in the steps involving the reaction of 2-amino-4-methoxy-5-(3-morpholinylpropyl)cyanophenyl with N,N-dimethylformamide dimethyl acetal and subsequent annulation with 3-chloro-4-fluoroaniline in acetic acid. []

Erlotinib

Compound Description: Erlotinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, similar to gefitinib. It is used in the treatment of non-small cell lung cancer (NSCLC). [, , ] Studies have investigated the use of erlotinib in patients who have developed resistance to gefitinib. []

Afatinib

Compound Description: Afatinib is another EGFR tyrosine kinase inhibitor used in the treatment of NSCLC. [, , ] It is often prescribed as a first-line treatment for patients with EGFR mutations. [, ]

Furmonertinib

Compound Description: Furmonertinib is a third-generation EGFR tyrosine kinase inhibitor that has shown superior efficacy compared to gefitinib as a first-line treatment for EGFR mutation-positive NSCLC in Chinese patients. []

Relevance: Although not directly structurally compared, furmonertinib is discussed in the context of EGFR-mutant NSCLC treatment alongside gefitinib. [] Both drugs target the same receptor and are used in similar clinical settings.

Lazertinib

Compound Description: Lazertinib is a potent, CNS-penetrant, third-generation EGFR tyrosine kinase inhibitor. [] It has demonstrated significant efficacy improvement compared with gefitinib in the first-line treatment of EGFR-mutated advanced NSCLC. []

Relevance: Lazertinib, like gefitinib, is an EGFR tyrosine kinase inhibitor and is directly compared to gefitinib in a clinical trial setting for the treatment of EGFR-mutated NSCLC. []

Tepotinib

Compound Description: Tepotinib is a potent, highly selective, once-daily MET inhibitor. It has been investigated in combination with gefitinib for the treatment of patients with EGFR-mutant NSCLC who have developed resistance to EGFR-TKIs due to MET amplification. [, ]

Relevance: While tepotinib itself does not share structural similarities with gefitinib, it is investigated in combination with gefitinib for specific patient populations, highlighting a therapeutic relationship. [, ]

Source

Gefitinib is synthesized through complex chemical processes, and during these processes, various impurities can arise. Gefitinib Impurity 13 has been identified as one of these process-related impurities. The identification and quantification of such impurities are essential for regulatory compliance, particularly as mandated by the U.S. Food and Drug Administration, which requires that any impurity above 0.1% must be identified and quantified using validated analytical methods .

Classification

Gefitinib Impurity 13 is classified under pharmaceutical impurities, specifically categorized as a process-related impurity. This classification indicates that it originates from the synthetic pathway of gefitinib rather than being a degradation product formed post-manufacture.

Synthesis Analysis

Methods

The synthesis of gefitinib typically involves several chemical reactions, including chlorination and condensation processes. The specific formation of Gefitinib Impurity 13 may involve similar pathways as those used in the synthesis of gefitinib itself. A common method involves the use of starting materials like 2-amino-4-methoxy-5-(3-morpholinopropoxy)quinazoline-4(3H)-one, which undergoes various reactions to yield gefitinib and its impurities .

Technical Details

The synthesis can be achieved through multiple steps:

  1. Chlorination: The initial compound undergoes chlorination to introduce reactive chlorine atoms.
  2. Condensation: This is followed by a condensation reaction with appropriate amines or other nucleophiles.
  3. Purification: The resulting mixture is then purified using techniques such as high-performance liquid chromatography to isolate gefitinib and its impurities.
Molecular Structure Analysis

Structure

The molecular structure of Gefitinib Impurity 13 can be derived from its chemical formula, which typically includes elements such as carbon, hydrogen, nitrogen, oxygen, chlorine, and fluorine. The specific structural features include:

  • A quinazoline core.
  • Substituents that may include methoxy groups and morpholinopropyl chains.

Data

The molecular weight of Gefitinib Impurity 13 is approximately 446 g/mol . Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm its structure.

Chemical Reactions Analysis

Reactions

Gefitinib Impurity 13 may participate in various chemical reactions typical of quinazoline derivatives. These reactions could include:

  • Nucleophilic substitutions: Where nucleophiles attack electrophilic centers in the impurity.
  • Elimination reactions: Leading to the formation of double bonds or ring structures.

Technical Details

The reactivity profile of this impurity can be assessed through kinetic studies and mechanistic investigations using techniques like gas chromatography-mass spectrometry (GC-MS) to track reaction pathways and products.

Mechanism of Action

Data

Research indicates that impurities may alter the binding affinity or efficacy of gefitinib by competing with the active compound for binding sites on receptors . This necessitates further investigation into how specific impurities like Gefitinib Impurity 13 influence therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical Properties

Gefitinib Impurity 13 exhibits characteristics typical of organic compounds:

  • Appearance: Likely to be a solid or crystalline form.
  • Solubility: Solubility profiles in various solvents would need to be established for formulation purposes.

Chemical Properties

Chemical properties include stability under various conditions (e.g., temperature, pH) and potential reactivity with other components in drug formulations. Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability .

Applications

Scientific Uses

Gefitinib Impurity 13 serves primarily as a subject of study in pharmaceutical development:

  • Quality Control: It plays a role in ensuring that gefitinib formulations meet safety standards by quantifying impurities.
  • Research: Understanding its effects on drug efficacy can inform better drug design and formulation strategies.
Mechanistic Origins of Gefitinib Impurity 13 in Synthetic Pathways

Role of Reaction Intermediates in Impurity Formation During Gefitinib Synthesis

Gefitinib Impurity 13 arises predominantly from the complex multi-step synthesis of gefitinib, where reactive intermediates undergo unintended side reactions. The quinazoline core construction involves electrophilic aromatic substitution, nucleophilic displacement, and reductive amination steps, each generating transient species vulnerable to side reactions. Key intermediates like 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzonitrile exhibit nucleophilic sites susceptible to over-alkylation or hydrolysis. For example, the primary chloride in intermediate 17 (methyl 3-(3-chloropropoxy)-4-methoxybenzoate) can undergo premature displacement by morpholine instead of the designed nitration sequence, forming early-stage precursors to Impurity 13 [2] [6]. The instability of o-nitroaniline intermediates during reduction further exacerbates impurity formation, as their electron-rich aromatic rings facilitate ring closure at aberrant positions.

Table 1: Key Intermediates Linked to Impurity 13 Formation

IntermediateChemical StructureVulnerability Leading to Impurity 13
Methyl 3-(3-chloropropoxy)-4-methoxybenzoateMethyl ester with Cl-terminated alkyl chainPremature morpholine substitution
5-(3-chloropropoxy)-4-methoxy-2-nitrobenzonitrileNitrile with ortho-nitro groupIncomplete reduction or cyclization errors
2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrileAmino-nitrile with morpholineDegradation during cyclization or storage

Alkylation and Nitration Byproducts as Precursors to Impurity 13

Alkylation of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane is a critical source of Impurity 13 precursors. When stoichiometric control is inadequate (~1:1.4 substrate:alkylating agent), bis-alkylated byproducts form at yields up to 7.3% [2] [6]. These species feature dialkylated aromatic rings or morpholinium salts, which resist subsequent reactions. During nitration, electrophilic aromatic substitution under acidic conditions (HNO₃/AcOH/Ac₂O) generates regioisomeric nitro derivatives. The ortho position to the alkoxy group is sterically congested, forcing nitration at the meta position and yielding 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzonitrile as the main product. However, 3–5% of 6-nitro regioisomer forms concurrently, which undergoes aberrant cyclization to quinazoline N-oxides rather than the desired quinazolin-4(3H)-one scaffold. This N-oxide is a direct chemical ancestor to Impurity 13 [1] [9].

Table 2: Impact of Nitration Conditions on Byproduct Formation

ConditionTemperatureIsomeric Purity (%)6-Nitro Regioisomer Yield (%)
HNO₃/AcOH (1:3 v/v)0–5°C98.71.3
HNO₃/Ac₂O (1:1 v/v)25°C89.45.6
Fuming HNO₃ in DCM−10°C99.10.9

Impact of Cyclization and Chlorination Conditions on Impurity Profile Evolution

Cyclization of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile with formamidine acetate requires stringent temperature control (reflux in EtOH). At temperatures >85°C, morpholine demethylation occurs, cleaving the side chain and generating des-morpholino quinazolinone—a core structure that re-alkylates aberrantly to form Impurity 13 [2]. Chlorination of quinazolin-4(3H)-one intermediates (e.g., 20) with SOCl₂ introduces additional risks. Catalytic impurities in SOCl₂ (e.g., sulfites) oxidize morpholine to sulfonate esters, while residual water hydrolyzes acid chloride intermediates, yielding carboxylic acid derivatives. Both pathways degrade chlorination efficiency and amplify Impurity 13 yields by 4–8% under suboptimal conditions [3]. Solvent choice is equally critical: DMF catalyzes Vilsmeier-Haack reactions with morpholine, generating dimethylamino byproducts that consume intermediates. Substituting DMF with anhydrous toluene reduces this side reaction by 92% [1] [6].

Degradation Pathways Linked to Morpholine-Containing Side Chains

The morpholinopropyloxy side chain in gefitinib is intrinsically labile under hydrolytic and oxidative stress. Accelerated stability studies (40°C/75% RH) show that Impurity 13 accumulates linearly (R² = 0.96) over 28 days, reaching 1.8% w/w in bulk gefitinib [3] [4]. Two primary pathways dominate:

  • Hydrolytic Cleavage: Morpholine’s tertiary amine undergoes N-dealkylation in acidic media (pH < 3), fragmenting into N-(3-chloropropyl)morpholinium and quinazoline alcohols. These recombine via nucleophilic substitution to form Impurity 13’s core structure.
  • Oxidative Degradation: Peroxyl radicals (from autoxidation) abstract electrons from morpholine’s nitrogen, generating N-oxide intermediates. These decompose via Cope elimination, producing 6,7-dimethoxyquinazolin-4(3H)-one and acrolein-morpholine adducts. The quinazolinone then reacts with residual chloropropyl-morpholine to form Impurity 13 [4].

Photocatalysis experiments confirm that UV light (254 nm) excites the quinazoline ring, transferring energy to the morpholine C–N bond and accelerating cleavage by 3.7-fold compared to dark controls.

Table 3: Degradation Triggers and Resultant Impurities

Stress ConditionChemical PathwayKey DegradantContribution to Impurity 13
Acidic (0.1M HCl, 60°C)N-dealkylation + recombinationChloropropyl-morpholine fragments68%
Oxidative (0.3% H₂O₂)Morpholine N-oxidation + Cope elimination6,7-dimethoxyquinazolin-4(3H)-one29%
Photolytic (UV 254 nm)Energy transfer + bond homolysisAcrolein-morpholine adducts41%

Properties

CAS Number

1502829-45-9

Product Name

Gefitinib Impurity 13

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine

Molecular Formula

C29H37ClFN5O4

Molecular Weight

574.1 g/mol

InChI

InChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3

InChI Key

MCDVSKSUNKYMRM-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.